

# An In-depth Technical Guide to Methyl 6-chloro-3-nitropicolinate

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## Compound of Interest

Compound Name: *Methyl 6-chloro-3-nitropicolinate*

Cat. No.: *B11717500*

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## Introduction

**Methyl 6-chloro-3-nitropicolinate** is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of functional groups—a chloro leaving group, a strongly electron-withdrawing nitro group, and a methyl ester—on a pyridine scaffold makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory use.

## Chemical Identity and Properties

- Chemical Name: **Methyl 6-chloro-3-nitropicolinate**
- CAS Number: 1805240-74-7
- Molecular Formula:  $C_7H_5ClN_2O_4$

- Molecular Weight: 216.58 g/mol

## Structural Information

The structure of **Methyl 6-chloro-3-nitropicolinate** is characterized by a pyridine ring substituted at the 2, 3, and 6 positions.

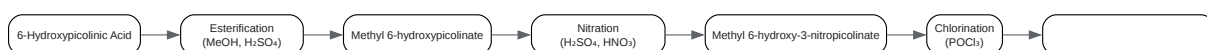
Caption: Chemical structure of **Methyl 6-chloro-3-nitropicolinate**.

## Physicochemical Properties (Predicted)

Property	Value	Source
Appearance	Likely a yellow or off-white solid	Analogy to similar nitroaromatic compounds
Melting Point	Not experimentally determined; expected to be a solid at room temperature	General property of similar organic molecules
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, DMF). Poorly soluble in water.	Inferred from structure
XLogP3	~1.5	PubChem CID 346961 (for isomer)[1]

## Synthesis of Methyl 6-chloro-3-nitropicolinate

A plausible synthetic route to **Methyl 6-chloro-3-nitropicolinate** can be devised from commercially available starting materials, such as 6-hydroxypicolinic acid, through a multi-step process involving esterification, nitration, and chlorination. The order of these steps is crucial to achieving the desired regiochemistry.



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Caption: Proposed synthetic workflow for **Methyl 6-chloro-3-nitropicolinate**.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Esterification of 6-Hydroxypicolinic Acid

- To a solution of 6-hydroxypicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-hydroxypicolinate.

### Step 2: Nitration of Methyl 6-hydroxypicolinate

- Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
- Slowly add Methyl 6-hydroxypicolinate to the cooled nitrating mixture, maintaining the temperature below 10°C. The hydroxyl group at the 6-position helps direct the nitration to the 3-position.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
- Wash the solid with cold water and dry to obtain Methyl 6-hydroxy-3-nitropicolinate.

### Step 3: Chlorination of Methyl 6-hydroxy-3-nitropicolinate

- In a round-bottom flask, combine Methyl 6-hydroxy-3-nitropicolinate with phosphorus oxychloride (POCl<sub>3</sub>).
- Heat the mixture to reflux for 3-5 hours.

- Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a neutralizing base (e.g., sodium carbonate solution).
- Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to afford **Methyl 6-chloro-3-nitropicolinate**.

## Reactivity and Mechanistic Insights

The reactivity of **Methyl 6-chloro-3-nitropicolinate** is dominated by the principles of nucleophilic aromatic substitution ( $S_NAr$ ).<sup>[2]</sup> The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the 3-position.

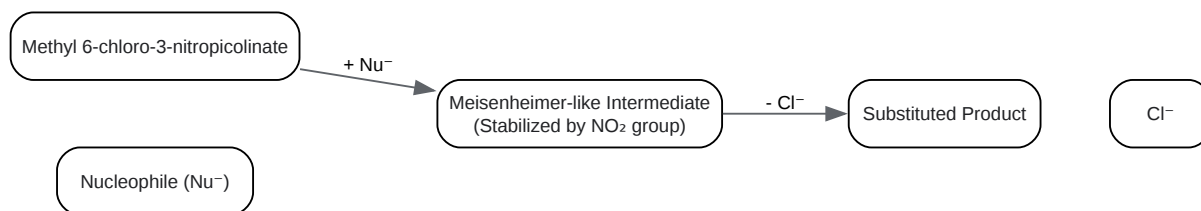
### Nucleophilic Aromatic Substitution ( $S_NAr$ )

The chlorine atom at the 6-position is an excellent leaving group in  $S_NAr$  reactions. The nitro group at the 3-position activates the para-position (C-6) towards nucleophilic attack.<sup>[3]</sup> The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is delocalized onto the nitro group, stabilizing the intermediate and facilitating the substitution.<sup>[4]</sup>

Common nucleophiles that can displace the chloride include:

- Amines (primary and secondary)
- Alkoxides and phenoxides
- Thiols and thiolates

The reaction with amines is particularly useful for generating libraries of substituted picolinates for biological screening. The regioselectivity is generally high, with the nucleophile attacking the carbon bearing the chlorine.<sup>[3]</sup>



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Caption: Generalized S<sub>N</sub>Ar reaction mechanism.

## Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Chloro- and nitro-substituted heterocycles, like **Methyl 6-chloro-3-nitropicolinate**, serve as key intermediates in the synthesis of pharmacologically active molecules.

## Scaffold for PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical target in cancer therapy due to its role in cell proliferation and survival. Several quinoline and imidazoquinoline derivatives have been developed as inhibitors of this pathway. **Methyl 6-chloro-3-nitropicolinate** provides a scaffold that can be elaborated into novel heterocyclic systems with potential inhibitory activity against kinases like PI3K and mTOR. The chloro group allows for the introduction of various side chains to probe the binding pocket of these enzymes, while the nitro group can be reduced to an amino group for further derivatization.

## Analytical Methods for Characterization

The structure and purity of **Methyl 6-chloro-3-nitropicolinate** can be confirmed using standard analytical techniques.

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons on the pyridine ring, a singlet for the methyl ester protons.
<sup>13</sup> C NMR	Carbons of the pyridine ring, the ester carbonyl carbon, and the methyl carbon.
Mass Spec.	A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the chlorine atom.
HPLC	A single major peak indicating the purity of the compound.

## Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **Methyl 6-chloro-3-nitropicolinate**. While a specific safety data sheet (SDS) is not widely available, the following guidelines are based on structurally similar compounds.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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